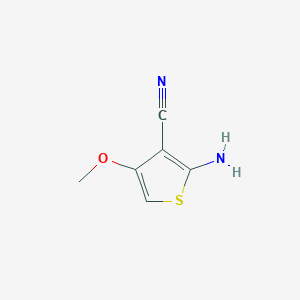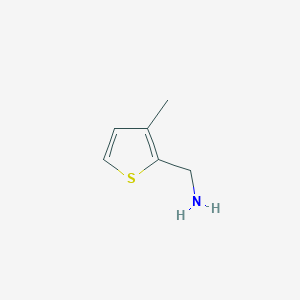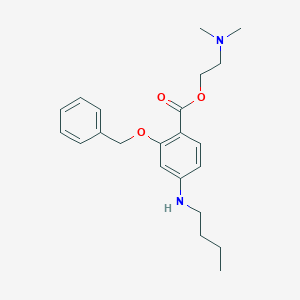
6',7'-Dihydroxybergamottin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dihydroxybergamottin is a naturally occurring furanocoumarin found in citrus fruits such as grapefruits, pomelos, and sour oranges . This compound is known for its significant role in the “grapefruit effect,” where it influences the metabolism of various pharmaceutical drugs by inhibiting cytochrome P450 enzymes, particularly CYP3A4 .
Mechanism of Action
Target of Action
The primary target of 6’,7’-Dihydroxybergamottin (DHB) is the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of a variety of structurally unrelated compounds, including steroids, fatty acids, and xenobiotics .
Mode of Action
DHB interacts with its target, CYP3A4, by inhibiting its activity . This inhibition includes the inhibition of POR (P450 oxidoreductase) activity . DHB can inhibit the oxidation of certain drugs in a concentration-dependent manner .
Biochemical Pathways
The inhibition of CYP3A4 by DHB affects the metabolic pathways of many drugs that are substrates of this enzyme . This interaction leads to changes in the metabolism of these drugs, affecting their pharmacokinetics and potentially their therapeutic effects .
Pharmacokinetics
DHB is known to affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs . By inhibiting CYP3A4, DHB can increase the oral bioavailability of many CYP3A4 substrates . This means that more of the drug reaches the systemic circulation, potentially enhancing its therapeutic effect .
Result of Action
The inhibition of CYP3A4 by DHB can lead to increased plasma concentrations of drugs metabolized by this enzyme . This can enhance the therapeutic effects of these drugs but may also increase the risk of adverse effects .
Action Environment
The action of DHB can be influenced by various environmental factors. For instance, the presence of other compounds in grapefruit juice, where DHB is commonly found, can affect its ability to inhibit CYP3A4 . Furthermore, the effect of DHB on drug metabolism can still be observed up to 24 hours after consumption of grapefruit juice , indicating that the timing of drug and grapefruit juice intake can influence the effects of DHB.
Biochemical Analysis
Biochemical Properties
6’,7’-Dihydroxybergamottin is a potent inhibitor of CYP3A4 . It interacts with this enzyme, affecting the metabolism of a variety of pharmaceutical drugs . The compound’s inhibitory effect on CYP3A4 has been demonstrated in vitro, with a concentration of 25 µM required to inhibit 6beta-hydroxytestosterone formation by 50% .
Cellular Effects
6’,7’-Dihydroxybergamottin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by affecting the metabolism of various substrates for enzymes of the CYP3A subfamily . In human CYP3A4 over-expressed HepG2 cells, 6’,7’-Dihydroxybergamottin was found to inhibit nifedipine oxidation in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 6’,7’-Dihydroxybergamottin involves its binding interactions with biomolecules and its effects on enzyme activity. It is a potent inhibitor of CYP3A4 activity . It has been suggested that the inhibition of CYP3A4 activity by 6’,7’-Dihydroxybergamottin includes the inhibition of NADPH-cytochrome reductase (POR) activity .
Temporal Effects in Laboratory Settings
It has been shown that the addition of 6’,7’-Dihydroxybergamottin to orange juice decreased CYP3A activity to values comparable to those observed with grapefruit juice .
Metabolic Pathways
6’,7’-Dihydroxybergamottin is involved in the metabolic pathways of the CYP3A subfamily . It interacts with enzymes such as CYP3A4 and affects the metabolism of various substrates for these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources like grapefruit juice. The compound can be isolated using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of 6’,7’-Dihydroxybergamottin is primarily achieved through the extraction from citrus fruits. The process involves juicing the fruits, followed by solvent extraction and purification using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: 6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 6’,7’-epoxybergamottin.
Reduction: Although less common, reduction reactions can modify the furanocoumarin structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents in these reactions.
Major Products:
6’,7’-Epoxybergamottin: Formed through oxidation.
Various Derivatives: Formed through substitution reactions at the hydroxyl groups.
Scientific Research Applications
6’,7’-Dihydroxybergamottin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bergamottin: Another furanocoumarin found in citrus fruits, structurally similar to 6’,7’-Dihydroxybergamottin.
6’,7’-Epoxybergamottin: An oxidation product of 6’,7’-Dihydroxybergamottin.
Bergaptol: A metabolite of bergamottin with similar inhibitory effects on CYP3A4.
Uniqueness: 6’,7’-Dihydroxybergamottin is unique due to its potent inhibitory effect on CYP3A4, which is more pronounced compared to other similar compounds . This makes it particularly significant in the study of drug metabolism and interactions.
Properties
CAS No. |
145414-76-2 |
|---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydroxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+ |
InChI Key |
AUZPHAXYXPXQGF-NTUHNPAUSA-N |
SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C |
Appearance |
A crystalline solid |
Synonyms |
6,7-DHB; 4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
